
1-Chloro-3-(trimethoxysilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(trimethoxysilyl)benzene is an organosilicon compound that features a benzene ring substituted with a chlorine atom and a trimethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(trimethoxysilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylmagnesium bromide with trimethoxysilane. This reaction typically occurs under anhydrous conditions and requires a catalyst such as a transition metal complex to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
化学反応の分析
Types of Reactions: 1-Chloro-3-(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate the substitution of the chlorine atom.
Hydrolysis and Condensation: Acidic or basic conditions can be employed to promote the hydrolysis and subsequent condensation of the trimethoxysilyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Siloxane Polymers: Through hydrolysis and condensation, siloxane polymers with unique properties can be synthesized.
科学的研究の応用
1-Chloro-3-(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:
Materials Science: It is used as a precursor for the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.
Surface Modification: The compound is employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biomedical Research: The compound is investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and ability to form stable coatings.
作用機序
The mechanism of action of 1-Chloro-3-(trimethoxysilyl)benzene primarily involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of polymeric materials and surface coatings. The molecular targets and pathways involved include the interaction of the silanol groups with various substrates, leading to the formation of stable and durable bonds.
類似化合物との比較
- 1-Chloro-4-(trimethoxysilyl)benzene
- 1-Chloro-2-(trimethoxysilyl)benzene
- 1-Chloro-3-(triethoxysilyl)benzene
Comparison: 1-Chloro-3-(trimethoxysilyl)benzene is unique due to the position of the trimethoxysilyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 1-Chloro-4-(trimethoxysilyl)benzene, the ortho, meta, and para positions of the substituents can lead to different steric and electronic effects, affecting the compound’s overall properties and applications.
特性
CAS番号 |
53883-60-6 |
|---|---|
分子式 |
C9H13ClO3Si |
分子量 |
232.73 g/mol |
IUPAC名 |
(3-chlorophenyl)-trimethoxysilane |
InChI |
InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
InChIキー |
NBMRBPRZMHCUOR-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC(=CC=C1)Cl)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


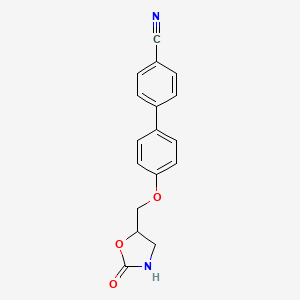
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
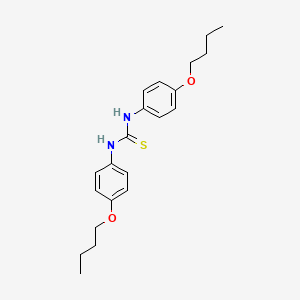
![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
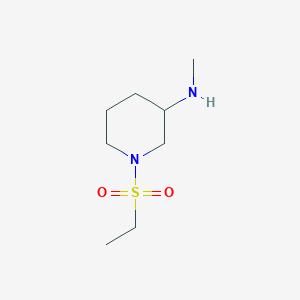
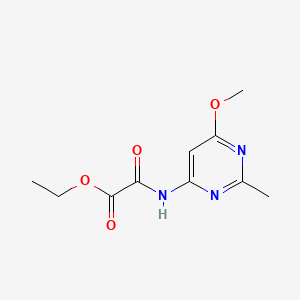
![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)
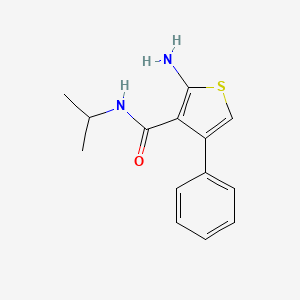
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)
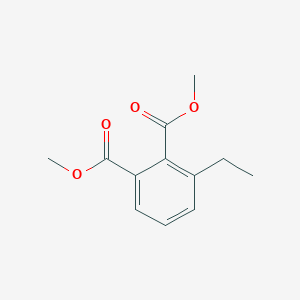
![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)
